Home > Products > Screening Compounds P55831 > Mitemcinal fumarate
Mitemcinal fumarate - 154802-96-7

Mitemcinal fumarate

Catalog Number: EVT-275304
CAS Number: 154802-96-7
Molecular Formula: C84H142N2O28
Molecular Weight: 1628.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitemcinal fumarate is a erythromycin derivative that is used to treat gastroesophageal reflux disease.
Synthesis Analysis

Mitemcinal fumarate can be synthesized through various chemical methods that involve modifications to the motilin structure. The synthesis typically includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to construct the peptide backbone.
  2. Modification: Post-synthetic modifications may include acetylation or phosphorylation to enhance stability and bioactivity.
  3. Fumarate Salt Formation: The final step involves converting the free base form of mitemcinal into its fumarate salt to improve solubility and pharmacokinetics.

The detailed synthesis pathways are often proprietary or protected under patents, ensuring that specific methodologies remain confidential .

Molecular Structure Analysis

The molecular structure of mitemcinal fumarate is characterized by its peptide nature, closely resembling that of motilin. Key structural features include:

  • Molecular Formula: C₁₉H₂₅N₃O₄S
  • Molecular Weight: Approximately 389.48 g/mol
  • Structural Components: The molecule consists of a series of amino acids linked by peptide bonds, with specific functional groups that facilitate its interaction with motilin receptors.

The structural integrity is crucial for its biological activity as it directly influences binding affinity and efficacy at motilin receptors in the gastrointestinal tract .

Chemical Reactions Analysis

Mitemcinal fumarate undergoes several chemical reactions during its interaction with biological systems:

  1. Binding Reactions: It binds to motilin receptors located on the smooth muscle cells of the gastrointestinal tract, initiating a cascade of intracellular signaling events.
  2. Enzymatic Degradation: The compound may be subject to enzymatic hydrolysis by proteases in the gastrointestinal tract, leading to the release of active fragments.
  3. Pharmacokinetic Processes: Absorption, distribution, metabolism, and excretion (ADME) processes are critical for determining its bioavailability and therapeutic effectiveness.

Understanding these reactions is essential for optimizing dosing regimens and enhancing therapeutic outcomes .

Mechanism of Action

Mitemcinal fumarate exerts its effects primarily through agonistic action on motilin receptors:

  1. Receptor Activation: Upon administration, mitemcinal binds to motilin receptors on gastric smooth muscle cells.
  2. Increased Motility: This binding stimulates peristalsis and enhances gastric emptying by increasing the frequency and amplitude of gastric contractions.
  3. Symptom Relief: By accelerating gastric emptying, mitemcinal alleviates symptoms associated with gastroparesis, such as nausea and abdominal discomfort.

Clinical studies have shown that mitemcinal significantly improves gastric emptying rates compared to placebo controls, particularly in diabetic patients .

Physical and Chemical Properties Analysis

Mitemcinal fumarate possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol; solubility is enhanced when formulated as a fumarate salt.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and ensuring consistent therapeutic delivery .

Applications

Mitemcinal fumarate has several scientific applications:

  1. Treatment of Gastroparesis: Primarily used in clinical settings for managing symptoms associated with diabetic and idiopathic gastroparesis.
  2. Research Tool: Utilized in pharmacological studies to understand motility disorders and evaluate new therapeutic approaches.
  3. Potential Broader Applications: Investigated for use in other gastrointestinal disorders where enhanced motility may be beneficial.

Ongoing research continues to explore additional therapeutic indications beyond gastroparesis, potentially expanding its clinical utility .

Synthetic Pathways and Structure-Activity Relationships of Mitemcinal Fumarate

Derivation from Erythromycin: Structural Modifications and Motilin Agonist Design

Mitemcinal fumarate (GM-611 fumarate) is a synthetic derivative of the 14-membered macrolide antibiotic erythromycin, engineered to eliminate antimicrobial activity while enhancing gastrointestinal prokinetic effects. Key structural modifications include:

  • Cladinose Sugar Removal: The L-cladinose sugar at the C3 position of erythromycin is replaced with a keto group (C=O), critical for abolishing ribosomal binding and antibiotic function [4] [9].
  • C3/C4 Modification: Introduction of an N-isopropyl-N-methyl group at the C3' position of the desosamine sugar enhances motilin receptor affinity and metabolic stability [4] [7].
  • Lactone Ring Adjustments: A 12-O-methyl group replaces the C12 hydroxyl, reducing acid susceptibility and improving oral bioavailability [4] [8].
  • C8-C9 Unsaturation: Incorporation of an 8,9-unsaturated bond optimizes conformational flexibility for receptor docking [5] [7].

These modifications result in a non-antibiotic "motilide" that selectively activates motilin receptors in the gastrointestinal tract. In vivo studies in diabetic minipigs demonstrated mitemcinal's ability to accelerate gastric emptying by 40–60% compared to controls, validating its design rationale [8].

Table 1: Structural Evolution from Erythromycin to Mitemcinal Fumarate

PositionErythromycinMitemcinal FumarateFunctional Consequence
C3L-cladinose sugarKeto group (C=O)Abolished antibiotic activity
C3'DimethylaminoN-isopropyl-N-methylEnhanced receptor affinity
C12Hydroxyl (-OH)Methoxy (-OCH₃)Acid resistance; oral bioavailability
C8-C9Saturated bondUnsaturated bondImproved conformational flexibility

Key Functional Groups in Mitemcinal Fumarate for Receptor Binding Efficacy

The motilin receptor (MLNR) agonism of mitemcinal fumarate depends on specific functional groups that facilitate hydrogen bonding, hydrophobic interactions, and ionic forces:

  • Macrolide Core (C2-C10): The hydrophobic cavity of the macrolactone ring anchors the molecule to the transmembrane domain of MLNR through van der Waals interactions [5] [7].
  • Desosamine Sugar Modifications: The tertiary amine in the N-isopropyl-N-methyl group at C3' forms a salt bridge with Asp⁷⁰² of human MLNR, crucial for agonist potency [4] [9].
  • C6 Hydroxyl Group: Serves as a hydrogen bond donor to Tyr⁷⁰⁶, stabilizing the active receptor conformation [5] [7].
  • Fumarate Counterion: Enhances solubility and crystallinity; the carboxylic acid groups dissociate in physiological pH, facilitating absorption [2] [7].

Binding assays reveal mitemcinal's affinity (Kᵢ = 1.8 nM) for human motilin receptors is 20-fold higher than erythromycin, attributable to these optimized interactions [4] [8].

Table 2: Functional Groups and Receptor Interactions

Functional GroupChemical FeatureReceptor Interaction TargetBiological Role
N-isopropyl-N-methyl (C3')Tertiary amineAsp⁷⁰² salt bridgeAgonist potency
C6 hydroxylHydrogen bond donorTyr⁷⁰⁶Conformational stabilization
C12 methoxyMethyl etherHydrophobic pocketMetabolic stability
Fumarate ionDicarboxylic acidN/ASolubility enhancement

Comparative Analysis of Macrolide-Based Prokinetic Agents

Mitemcinal fumarate belongs to a class of macrolide-derived motilin agonists ("motilides") designed to overcome limitations of earlier prokinetics:

  • Erythromycin vs. Mitemcinal: Erythromycin activates motilin receptors (EC₅₀ = 120 nM) but causes antibiotic resistance and microbial dysbiosis during chronic use. Mitemcinal (EC₅₀ = 8.2 nM) exhibits 15-fold higher selectivity for MLNR over bacterial ribosomes [4] [9].
  • Non-Macrolide Agents: Cisapride (5-HT₄ agonist) and metoclopramide (dopamine antagonist) lack target specificity, leading to cardiac (QT prolongation) or neurological (extrapyramidal) side effects [3] [9].
  • Clinical Efficacy: In diabetic gastroparesis models, mitemcinal restored gastric emptying to near-normal levels in minipigs, whereas erythromycin showed tachyphylaxis after 14 days [8].

Table 3: Prokinetic Agents Comparison

AgentMechanismReceptor AffinitySelectivity Limitations
Mitemcinal fumarateMotilin agonistKᵢ = 1.8 nMNone significant
ErythromycinMotilin agonist/antibioticKᵢ = 36 nMAntibiotic resistance
Cisapride5-HT₄ agonistKᵢ = 12 nMhERG channel inhibition
DomperidoneDopamine D₂ antagonistKᵢ = 4.5 nMBlood-brain barrier penetration

Mitemcinal's structural refinements position it as a template for future prokinetics, balancing receptor specificity and pharmacokinetics [4] [8].

  • Mitemcinal fumarate
  • Erythromycin
  • GM-611 fumarate
  • Cisapride
  • Domperidone

Properties

CAS Number

154802-96-7

Product Name

Mitemcinal fumarate

IUPAC Name

(E)-but-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

Molecular Formula

C84H142N2O28

Molecular Weight

1628.0 g/mol

InChI

InChI=1S/2C40H69NO12.C4H4O4/c2*1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29;5-3(6)1-2-4(7)8/h2*20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-;/m11./s1

InChI Key

KQRXEQGYUDDPNW-QXRSSOOUSA-N

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal

Canonical SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.